N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C21H16ClFN2O3 . Its average mass is 398.815 Da and its monoisotopic mass is 398.083344 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H16ClFN2O3 . It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and various functional groups attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Based on its molecular formula, we know that it has a certain number of each type of atom, but without more specific information, it’s difficult to predict its properties .Scientific Research Applications
Synthesis and Characterization
N-(3-acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide represents a class of compounds with potential in various areas of scientific research, particularly in the synthesis and characterization of new materials and molecules. For example, research into fluorine-containing chiral auxiliaries has demonstrated the efficiency of certain complexes in the asymmetric synthesis of amino acids, highlighting the importance of such compounds in improving reaction rates and stereoselectivities (A. Saghyan et al., 2010). Moreover, studies on halo-substituted chiral auxiliaries for the synthesis of amino acids have emphasized the role of specific structures in achieving high enantiomeric purity, further underscoring the relevance of these compounds in medicinal chemistry (Y. Belokon’ et al., 2002).
Fluorescence Studies
Fluorescence quenching studies involving similar carboxamide structures have provided insights into the mechanisms of interaction between these compounds and various quenchers, offering a deeper understanding of their photophysical properties. Such studies are crucial for the development of fluorescent probes and sensors (N. R. Patil et al., 2013).
Polymer Synthesis
The synthesis of new polymers incorporating related structural motifs has been explored, with a focus on creating materials with high glass transition temperatures and good solubility in organic solvents. These materials have potential applications in the field of electronics and as components in high-performance polymers (D. Liaw et al., 2002).
Antimicrobial Activity
Research into the antimicrobial activity of N-substituted semicarbazone derivatives has led to the identification of compounds with significant efficacy against bacterial and fungal strains. This line of research underscores the potential of these compounds in developing new antimicrobial agents (M. Ahsan et al., 2016).
Electrochemical and Electrochromic Properties
Investigations into the electrochemical and electrochromic properties of aromatic polyamides containing specific functional groups have revealed their potential for use in electrochromic devices. These studies highlight the importance of structural design in achieving desirable electronic and optical properties (Guey‐Sheng Liou & Cha-Wen Chang, 2008).
Mechanism of Action
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-chloro-6-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O3/c1-13(26)14-4-2-5-16(10-14)24-21(28)15-8-9-20(27)25(11-15)12-17-18(22)6-3-7-19(17)23/h2-11H,12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULDQCAVLWDOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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